3-(3 inverted exclamation mark ,4 inverted exclamation mark -Dimethoxyphenyl)-7-methoxy-4-phenylcoumarin
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Overview
Description
3-(3,4-Dimethoxyphenyl)-7-methoxy-4-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with methoxy groups at the 3 and 4 positions of the phenyl ring, as well as a methoxy group at the 7 position of the coumarin core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-7-methoxy-4-phenylcoumarin typically involves the condensation of 3,4-dimethoxybenzaldehyde with 7-methoxy-4-phenylcoumarin under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or by bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-7-methoxy-4-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the coumarin core can be reduced to form dihydrocoumarins.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of various substituted coumarins depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-7-methoxy-4-phenylcoumarin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticoagulant and anticancer activities.
Industry: Utilized in the development of dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-7-methoxy-4-phenylcoumarin involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. The methoxy groups play a crucial role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in organic synthesis.
3,4-Dimethoxyphenylpropanoic acid: Known for its anti-inflammatory properties.
Uniqueness
3-(3,4-Dimethoxyphenyl)-7-methoxy-4-phenylcoumarin is unique due to its coumarin core structure combined with methoxy and phenyl substituents. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-methoxy-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-26-17-10-11-18-20(14-17)29-24(25)23(22(18)15-7-5-4-6-8-15)16-9-12-19(27-2)21(13-16)28-3/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXWNOSNTXGQDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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